1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

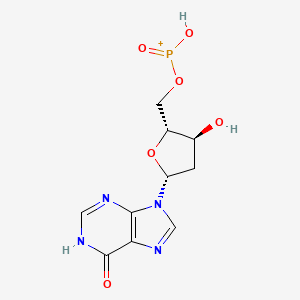

1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is a synthetic phospholipid known for its unique structural properties. This compound is characterized by the presence of a palmitoyl group at the first position and a tricosadiynoyl group at the second position on the glycerol backbone, with a phosphocholine head group. It is notable for its ability to form polymerizable lipid membranes, which are useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine typically involves the following steps:

Synthesis of 10,12-tricosadiynoic acid: This is achieved through a series of reactions starting from commercially available fatty acids. The key step involves the formation of a diyne (two triple bonds) structure.

Esterification: The 10,12-tricosadiynoic acid is esterified with glycerol to form the corresponding glycerol ester.

Phosphorylation: The glycerol ester is then phosphorylated to introduce the phosphocholine head group.

The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. The reactions are typically carried out under inert atmospheres to prevent oxidation of the diyne groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction steps. Quality control measures are stringent to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine undergoes several types of chemical reactions:

Polymerization: The diyne groups can undergo polymerization upon exposure to ultraviolet (UV) light, forming cross-linked polymer networks.

Oxidation: The compound can be oxidized, particularly at the diyne groups, leading to the formation of various oxidized products.

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, breaking down the molecule into its constituent parts.

Common Reagents and Conditions

Polymerization: UV light or radical initiators are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or ozone.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Polymerization: Cross-linked polymer networks.

Oxidation: Various oxidized derivatives of the original compound.

Hydrolysis: Palmitic acid, 10,12-tricosadiynoic acid, glycerol, and phosphocholine.

Scientific Research Applications

1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Chemistry: Used in the study of polymerizable lipids and the formation of lipid-based nanomaterials.

Biology: Employed in the creation of model membranes for studying membrane proteins and lipid interactions.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable lipid bilayers.

Industry: Utilized in the development of biosensors and other diagnostic tools.

Mechanism of Action

The primary mechanism by which 1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine exerts its effects is through the formation of stable lipid bilayers and polymerizable membranes. The diyne groups allow for cross-linking upon UV exposure, creating robust and stable structures. These properties make it an excellent candidate for applications requiring durable and functional lipid membranes.

Comparison with Similar Compounds

Similar Compounds

1-palMitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar in structure but lacks the diyne groups, making it non-polymerizable.

1-palMitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: Contains polyunsaturated fatty acids but does not form polymerizable membranes.

1-palMitoyl-2-(9,11-octadecadienoyl)-sn-glycero-3-phosphocholine: Another diacetylenic phospholipid but with different chain lengths and properties.

Uniqueness

1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is unique due to its ability to form polymerizable membranes, which is not a common feature among phospholipids. This property allows it to be used in specialized applications where stability and durability of the lipid membrane are crucial.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name |

(3-hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h45H,6-21,26-44H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFCRBIQENPXTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

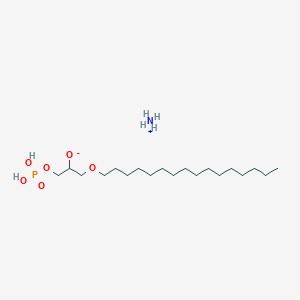

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H86NO8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12095519.png)

![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12095552.png)

![Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B12095573.png)

![1-(2,4-dihydroxyphenyl)-17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B12095590.png)

![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B12095601.png)

![tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12095616.png)